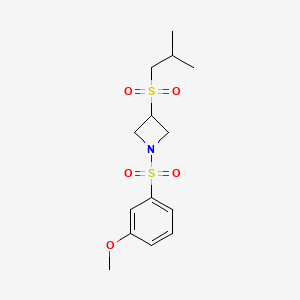

3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine” is a complex organic molecule. It contains an azetidine ring, which is a three-membered nitrogen-containing ring. This ring is substituted with two sulfonyl groups, one of which is attached to an isobutyl group and the other to a 3-methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine ring, sulfonyl groups, and 3-methoxyphenyl group would all contribute to its overall structure .

Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Applications

- Antimicrobial Activity : Acyclic sulfamates, which are structurally related to sulfonamides, have been studied for their antimicrobial properties. For example, a series of acyclic sulfamates were prepared and demonstrated antimicrobial activity against various pathogens, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Gautun et al., 1999).

- Antitumor Screening : Compounds from sulfonamide-focused libraries were evaluated in cell-based antitumor screens, with some showing potent cell cycle inhibition and progressing to clinical trials. This underscores the significance of sulfonamides in cancer research and the potential of related azetidine derivatives in oncolytic applications (Owa et al., 2002).

Enzyme Inhibition for Drug Development

- Carbonic Anhydrase Inhibition : Research on arenesulfonyl-2-imidazolidinones, which share functional groups with the queried compound, demonstrated their potential as inhibitors of carbonic anhydrase. This enzyme plays a crucial role in pH regulation, and its inhibition has implications for treating conditions like glaucoma, epilepsy, and altitude sickness (Abdel-Aziz et al., 2015).

Chemical Synthesis and Molecular Design

- Gold-Catalyzed Synthesis : Research involving N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives and their gold-catalyzed rearrangement to pyrroles offers insight into novel synthetic pathways. This highlights the potential of sulfonyl azetidine derivatives in facilitating diverse chemical syntheses (Pertschi et al., 2017).

Pharmacological Research

- Antidepressant and Cognitive Properties : A study on N1-Azinylsulfonyl-1H-indoles, sharing the sulfonyl functional group with the queried compound, revealed that these derivatives can act as potent 5-HT6 receptor antagonists. They demonstrated pro-cognitive and antidepressant-like properties in vivo, suggesting the therapeutic potential of sulfonyl azetidine derivatives in treating cognitive disorders and depression (Zajdel et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

1-(3-methoxyphenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S2/c1-11(2)10-21(16,17)14-8-15(9-14)22(18,19)13-6-4-5-12(7-13)20-3/h4-7,11,14H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRZCNMFSKIUDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isobutylsulfonyl)-1-((3-methoxyphenyl)sulfonyl)azetidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913971.png)

![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,4-dichlorobenzoate](/img/structure/B2913980.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)

![N-[(3-Cyano-4-methylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2913988.png)

![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2913992.png)